molecular formula C19H19NO4 B2811477 N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034526-77-5

N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2811477
CAS No.: 2034526-77-5
M. Wt: 325.364
InChI Key: CBZVXMPDJSWREG-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group substituted with an isochroman-3-ylmethyl moiety.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15,18H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVXMPDJSWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H15NO4\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{4}

This structure includes a dihydrobenzo[b][1,4]dioxine core with an isochroman moiety, which may contribute to its biological properties.

Research indicates that this compound acts primarily as an alpha-2C adrenergic receptor antagonist . This mechanism suggests its potential in treating various central nervous system disorders by modulating neurotransmitter release and synaptic transmission .

Pharmacological Effects

  • CNS Activity : The compound has shown promise in preclinical studies for its effects on mood disorders and anxiety. By antagonizing alpha-2C receptors, it may enhance norepinephrine release, leading to improved mood and reduced anxiety symptoms.
  • Antidepressant Properties : In animal models, compounds with similar structures have demonstrated antidepressant-like effects through increased serotonergic and noradrenergic neurotransmission .
  • Neuroprotective Effects : Some derivatives of the dihydrobenzo[b][1,4]dioxine class have exhibited neuroprotective properties against oxidative stress and excitotoxicity, suggesting a role in neurodegenerative disease management .

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting enhanced mood regulation.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. The results showed a marked decrease in cell death and an increase in cell viability, supporting its potential use in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
CNS ActivityEnhances norepinephrine release
Antidepressant ActivityReduces immobility in forced swim tests
Neuroprotective EffectsDecreases cell death in neuronal cultures

Table 2: Comparative Analysis with Related Compounds

Compound NameMechanism of ActionTherapeutic Potential
This compoundAlpha-2C antagonistMood disorders
1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)methanamineSerotonin reuptake inhibitorDepression
3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin)Neuroprotective agentNeurodegeneration

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 18g (from ):

  • Structure: N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide.
  • Key Differences: Contains a peptidomimetic backbone with a pyrrolidinone and phenyl group. The carboxamide is at position 5 of the dihydrodioxine ring, unlike the target compound’s position 2.
  • Implications : The peptidomimetic structure suggests protease inhibition or targeting peptide-binding domains, while the target compound’s isochroman group may prioritize lipophilicity and CNS activity .

Agrochemical Carboxamides ()**

Examples include propanil (N-(3,4-dichlorophenyl)propanamide) and iprodione metabolite isomer .

  • Key Differences :
    • Simpler aromatic substituents (e.g., dichlorophenyl) compared to the target’s bicyclic isochroman.
    • Function: Primarily herbicides or fungicides.
  • Implications : The target compound’s complex substituent likely reduces agrochemical utility but may enhance selectivity in drug design .

1,4-Dioxin-2-carboxamide Derivatives ()**

Examples include:

  • 139035-89-5 : N-[1,1'-biphenyl]-2-yl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide.
  • 139035-90-8 : N-(2,3-dimethylphenyl)-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide.
  • Key Differences :
    • Substituted with biphenyl or methylphenyl groups instead of isochroman.
    • The dihydrodioxine ring is saturated (5,6-dihydro), altering electronic properties.
  • Implications : Methyl or biphenyl groups may enhance binding to hydrophobic pockets, whereas the isochroman’s rigidity could improve conformational stability .

Comparative Data Table

Compound Core Structure Substituent Potential Application Key Reference
Target Compound 2,3-dihydrobenzo[b][1,4]dioxine Isochroman-3-ylmethyl CNS drugs Inferred
Compound 18g () 2,3-dihydrobenzo[b][1,4]dioxine Peptidomimetic chain Protease inhibition
139035-89-5 () 5,6-dihydro-1,4-dioxin Biphenyl Hydrophobic binding
Propanil () Propanamide 3,4-Dichlorophenyl Herbicide

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